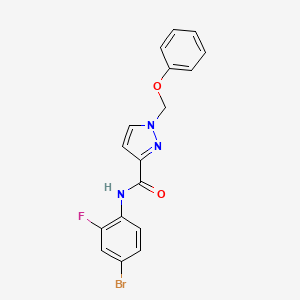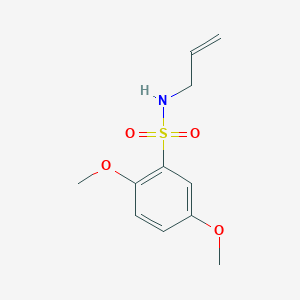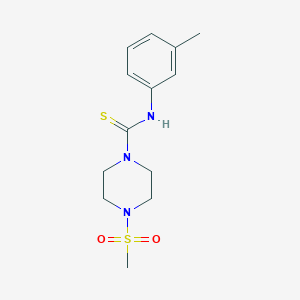![molecular formula C15H13BrN4S B4643042 5-[(2-bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole](/img/structure/B4643042.png)
5-[(2-bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole
説明
Synthesis Analysis
The synthesis of compounds similar to 5-[(2-Bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole often involves the coupling of bromobenzyl fragments with tetrazole derivatives through thioether linkages. A typical approach may include nucleophilic substitution reactions where the bromobenzyl moiety acts as an electrophile towards sulfur-containing nucleophiles, forming the thioether bond. The tetrazole ring can be introduced or constructed through various synthetic routes, such as [3+2] cycloaddition of nitriles and azides or through the reaction of hydrazides with triethyl orthoformate and sodium azide (Dabbagh, Chermahini, & Teimouri, 2006).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated through techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Crystallographic analysis provides insights into the molecule's geometry, including bond lengths, angles, and the spatial arrangement of its functional groups, contributing to the understanding of its chemical reactivity and interaction potential (Zhu & Qiu, 2011).
Chemical Reactions and Properties
The chemical behavior of 5-[(2-Bromobenzyl)thio]-1-(4-methylphenyl)-1H-tetrazole is influenced by its functional groups. The presence of the tetrazole ring imparts nucleophilic characteristics, making it reactive towards electrophiles. The bromobenzyl and thioether components may facilitate electrophilic substitution and oxidation-reduction reactions, respectively. Such compounds can participate in further functionalization reactions, expanding their utility in synthetic chemistry (Alawode, Robinson, & Rayat, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point can be influenced by the compound's molecular structure. The tetrazole ring, known for its aromaticity and nitrogen content, can enhance polarity, affecting solubility in various solvents. The bromobenzyl and thioether groups may also impact the compound's physical state and thermal stability, with potential implications for its handling and storage (Tariq, Tariq, Hameed, Bechtold, Bortoluzzi, & Merlo, 2013).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, are pivotal for understanding the compound's interactions and reactivity patterns. The tetrazole ring's acidic nature, due to the presence of hydrogen on the nitrogen, may engage in hydrogen bonding and proton transfer reactions. The bromobenzyl group could undergo nucleophilic aromatic substitution, while the thioether linkage might participate in oxidation reactions, revealing a broad spectrum of chemical behavior (Khodaei, Alizadeh, & Pakravan, 2008).
特性
IUPAC Name |
5-[(2-bromophenyl)methylsulfanyl]-1-(4-methylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4S/c1-11-6-8-13(9-7-11)20-15(17-18-19-20)21-10-12-4-2-3-5-14(12)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARLYRKUHOLIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-tert-butyl-N-{2-[(2-methylbenzyl)thio]ethyl}benzamide](/img/structure/B4642995.png)

![2-(4-chlorophenyl)-3-[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylonitrile](/img/structure/B4643008.png)

![5-{[(3,4-dichlorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4643022.png)

![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4643054.png)
![N-(3,5-dimethylphenyl)-N'-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]thiourea](/img/structure/B4643062.png)
![3-(2-hydroxy-5-methylphenyl)-2-mercapto-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4643064.png)
![ethyl N-({[2-(methylthio)phenyl]amino}carbonyl)glycinate](/img/structure/B4643068.png)
![N-[4-bromo-2-(trifluoromethyl)phenyl]-2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4643080.png)
![N-(2,6-dimethylphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B4643086.png)